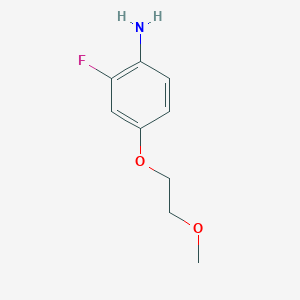

2-Fluoro-4-(2-methoxyethoxy)aniline

Description

BenchChem offers high-quality 2-Fluoro-4-(2-methoxyethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(2-methoxyethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(2-methoxyethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFALRRQRHZZMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Fluoro-4-(2-methoxyethoxy)aniline CAS number search

An In-Depth Technical Guide to 2-Fluoro-4-(2-methoxyethoxy)aniline (CAS: 897732-61-5)

Abstract

This guide provides a comprehensive technical overview of 2-Fluoro-4-(2-methoxyethoxy)aniline, identified by CAS number 897732-61-5.[1] As a substituted aniline, this compound represents a valuable, yet specialized, building block for the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. The strategic placement of a fluorine atom and a methoxyethoxy side chain on the aniline scaffold imparts unique physicochemical properties that are highly desirable in modern drug discovery. This document, intended for researchers, medicinal chemists, and drug development professionals, will detail the compound's properties, a plausible synthetic pathway with mechanistic insights, its potential applications in medicinal chemistry, standard analytical characterization protocols, and essential safety and handling guidelines.

Core Compound Identifiers and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and computed properties for 2-Fluoro-4-(2-methoxyethoxy)aniline are summarized below.

| Property | Value | Source |

| CAS Number | 897732-61-5 | [1] |

| Molecular Formula | C₉H₁₂FNO₂ | [1] |

| Molecular Weight | 185.20 g/mol | [1] |

| SMILES | COCCOc1ccc(N)c(F)c1 | [1] |

| InChIKey | IYFALRRQRHZZMJ-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Rationale

The synthesis of specialty anilines such as 2-Fluoro-4-(2-methoxyethoxy)aniline is not trivial and requires a multi-step approach. A robust and scalable synthetic route is critical for its use as a building block. Below is a proposed synthetic pathway based on established methodologies for analogous structures, such as those described in patent literature for related 2-fluoro-4-substituted anilines.[2]

The overall strategy involves a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction to introduce the methoxyethoxy group onto a pre-functionalized fluorinated aniline precursor.

Proposed Synthetic Workflow

Sources

An In-Depth Technical Guide to 4-amino-3-fluorophenyl 2-methoxyethyl ether: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and ether linkages into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. One such molecule that has garnered significant interest as a building block in pharmaceutical synthesis is 4-amino-3-fluorophenyl 2-methoxyethyl ether. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, applications in drug development, and analytical characterization.

Nomenclature and Synonyms

Correctly identifying a chemical compound is paramount for seamless research and communication. 4-amino-3-fluorophenyl 2-methoxyethyl ether is known by several names, which can sometimes lead to confusion. This section aims to clarify its nomenclature.

The most commonly accepted synonym and the name frequently used in chemical supplier catalogs and scientific literature is 2-Fluoro-4-(2-methoxyethoxy)aniline [1][2].

-

IUPAC Name: 2-Fluoro-4-(2-methoxyethoxy)benzenamine

-

CAS Number: 897732-61-5[1]

-

Other Synonyms: 4-(2-Methoxyethoxy)-2-fluoroaniline

For clarity and consistency, this guide will primarily use the name 2-Fluoro-4-(2-methoxyethoxy)aniline .

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its handling, reaction setup, and purification. While extensive experimental data for 2-Fluoro-4-(2-methoxyethoxy)aniline is not widely published, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂FNO₂ | [1] |

| Molecular Weight | 185.20 g/mol | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available (expected to have some solubility in polar organic solvents) | Inferred |

| InChIKey | IYFALRRQRHZZMJ-UHFFFAOYSA-N | [1] |

| SMILES | COCCOc1ccc(N)c(F)c1 | [1] |

Synthesis of 2-Fluoro-4-(2-methoxyethoxy)aniline

A plausible and efficient method for the synthesis of 2-Fluoro-4-(2-methoxyethoxy)aniline is the Williamson ether synthesis, starting from the readily available 4-amino-3-fluorophenol. This reaction involves the O-alkylation of the phenol with a suitable 2-methoxyethylating agent.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a well-established and versatile method for preparing ethers[3][4][5][6][7]. The reaction proceeds via an Sₙ2 mechanism where a phenoxide ion, generated by deprotonating the phenol with a base, acts as a nucleophile and attacks an alkyl halide, displacing the halide ion[4][6].

A critical consideration in the synthesis of alkoxy anilines from aminophenols is the potential for competitive N-alkylation, as the amino group is also nucleophilic[4]. To achieve selective O-alkylation, it is often advantageous to protect the amino group before the etherification step. However, under carefully controlled basic conditions, selective O-alkylation can sometimes be achieved directly due to the higher acidity of the phenolic proton compared to the amine protons.

Below is a proposed synthetic workflow:

Caption: Proposed two-step synthesis of 2-Fluoro-4-(2-methoxyethoxy)aniline.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline based on standard Williamson ether synthesis procedures and may require optimization.

Materials:

-

4-amino-3-fluorophenol

-

2-bromoethyl methyl ether (or 2-chloroethyl methyl ether)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-3-fluorophenol (1.0 eq) and anhydrous DMF.

-

Deprotonation: Add potassium carbonate (1.5 - 2.0 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide. If using sodium hydride, cool the reaction to 0 °C before the portion-wise addition of NaH (1.1 eq).

-

Alkylation: Slowly add 2-bromoethyl methyl ether (1.1 - 1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Development: A Key Intermediate for Osimertinib

2-Fluoro-4-(2-methoxyethoxy)aniline is a crucial intermediate in the synthesis of Osimertinib (trade name Tagrisso), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor[5][8]. Osimertinib is used to treat non-small cell lung cancer with specific EGFR mutations[8].

In the synthesis of Osimertinib, 2-Fluoro-4-(2-methoxyethoxy)aniline is typically first nitrated to introduce a nitro group at the 5-position, yielding 4-fluoro-2-methoxy-5-nitroaniline[1][3]. This nitrated intermediate then undergoes a nucleophilic aromatic substitution reaction with a substituted pyrimidine derivative, a key step in constructing the core structure of Osimertinib[1][5].

Caption: Role of the aniline derivative in the synthesis of Osimertinib.

Analytical Characterization

Due to the lack of publicly available experimental spectra for 2-Fluoro-4-(2-methoxyethoxy)aniline, this section provides predicted data based on the compound's structure and general spectroscopic principles. This information can serve as a guide for researchers in characterizing this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7-6.9 | m | 3H | Aromatic protons |

| ~4.1 | t | 2H | -O-CH₂-CH₂-O- |

| ~3.8 | t | 2H | -O-CH₂-CH₂-O- |

| ~3.7 (broad s) | s | 2H | -NH₂ |

| ~3.4 | s | 3H | -O-CH₃ |

¹³C NMR (Predicted, 100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 (d) | C-F |

| ~140-145 | C-O |

| ~135-140 | C-N |

| ~115-120 (d) | Aromatic CH |

| ~110-115 (d) | Aromatic CH |

| ~100-105 (d) | Aromatic CH |

| ~70-75 | -O-CH₂-CH₂-O- |

| ~68-72 | -O-CH₂-CH₂-O- |

| ~58-62 | -O-CH₃ |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 185. Key fragmentation patterns would likely involve the loss of the methoxyethyl group or fragments thereof.

Predicted Fragmentation:

-

m/z 185: Molecular ion [C₉H₁₂FNO₂]⁺

-

m/z 126: Loss of -CH₂CH₂OCH₃

-

m/z 59: [CH₂CH₂OCH₃]⁺ fragment

Infrared (IR) Spectroscopy

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 | N-H stretching (two bands for primary amine) |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching |

| 1620-1580 | N-H bending |

| 1500-1400 | Aromatic C=C stretching |

| 1250-1200 | Ar-O stretching (asymmetric) |

| 1150-1050 | C-O-C stretching (ether) |

| 1200-1100 | C-F stretching |

General Protocol for Analytical Characterization

NMR Spectroscopy:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., EI, ESI).

-

Acquire the mass spectrum over an appropriate mass range.

-

Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.

Infrared Spectroscopy:

-

Prepare the sample as a thin film (for liquids) or a KBr pellet (for solids).

-

Acquire the IR spectrum using an FTIR spectrometer.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

4-amino-3-fluorophenyl 2-methoxyethyl ether, more commonly known as 2-Fluoro-4-(2-methoxyethoxy)aniline, is a valuable building block in modern pharmaceutical synthesis, most notably in the production of the targeted cancer therapy, Osimertinib. While detailed experimental data on its physicochemical properties and analytical characterization are not extensively documented in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic protocol via the Williamson ether synthesis offers a practical route for its preparation. As the demand for complex and highly functionalized pharmaceutical intermediates continues to grow, a thorough understanding of molecules like 2-Fluoro-4-(2-methoxyethoxy)aniline is crucial for the advancement of drug discovery and development.

References

-

The Williamson Ether Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]

-

2-Fluoro-4-(2-methoxyethoxy)aniline | CAS#:897732-61-5 | Chemsrc. (n.d.). Retrieved February 15, 2026, from [Link]

- Williamson ether synthesis protocol for alkoxy anilines. (2025). Benchchem.

- Pan, T., Wang, P., Guo, Y., Zhu, X., & Shan, H. (2017). Synthesis of Osimertinib Mesylate. Chinese Journal of Pharmaceuticals, 48(4), 483.

- Wang, Y., Wu, Y., Fan, X., Zhang, F., & Liu, Y. (2016). Synthesis of Osimertinib. Chinese Journal of Pharmaceuticals, 47(8), 981.

-

4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

2,4-Difluoroaniline. (n.d.). Chem-Impex. Retrieved February 15, 2026, from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]

-

Optimized synthetic protocol for the preparation of osimertinib. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis method of osimertinib intermediate. (n.d.). Patsnap. Retrieved February 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Fluoro-4-(2-methoxyethoxy)aniline | CAS#:897732-61-5 | Chemsrc [m.chemsrc.com]

- 3. Synthesis method of osimertinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 4. 1016761-88-8|4-Fluoro-2-(2-methoxyethoxy)aniline|BLD Pharm [bldpharm.com]

- 5. Synthesis of Osimertinib [cjph.com.cn]

- 6. researchgate.net [researchgate.net]

- 7. 2813503-22-7|2-(2-Methoxyethoxy)-4-(2,2,2-trifluoroethoxy)aniline|BLD Pharm [bldpharm.com]

- 8. Synthesis of Osimertinib Mesylate [cjph.com.cn]

A Senior Application Scientist's Guide to Novel Fluorinated Alkoxy Aniline Building Blocks: Synthesis, Properties, and Strategic Applications

Preamble: The Scientist's Perspective on Fluorinated Building Blocks

As a Senior Application Scientist, my focus extends beyond the mere execution of synthetic protocols. It lies in understanding the fundamental principles that drive molecular design and leveraging them to solve complex challenges in drug discovery and materials science. This guide is crafted from that perspective. We will not only explore the "how" of synthesizing and utilizing novel fluorinated alkoxy aniline building blocks but, more critically, the "why." The strategic incorporation of fluorine, particularly in the form of alkoxy groups, has become a cornerstone of modern medicinal chemistry, and for good reason.[1] These moieties are not simply decorative additions; they are powerful tools for modulating physicochemical and pharmacokinetic profiles in ways that can mean the difference between a failed candidate and a breakthrough therapeutic.[1][2] This document is intended for the discerning researcher, scientist, and drug development professional who seeks to move beyond routine synthesis and engage in the strategic application of these versatile scaffolds.

Part 1: The Strategic Imperative of Fluorinated Alkoxy Aniline Scaffolds

Beyond Classical Fluorination: The Rise of Fluoroalkoxy Moieties

The strategic use of fluorine in medicinal chemistry is a well-established paradigm. For decades, chemists have leveraged the unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—to enhance metabolic stability, modulate pKa, and improve binding affinity.[3][4] However, the field is continually evolving, and the focus has expanded to include more sophisticated fluorine-containing functional groups, most notably fluoroalkoxy moieties like trifluoromethoxy (-OCF3) and difluoromethoxy (-OCHF2).

These groups offer distinct advantages over simple aromatic C-F bonds. Their introduction can profoundly influence a molecule's lipophilicity, often in a more nuanced manner than a trifluoromethyl (-CF3) group. This is crucial for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5] Furthermore, the conformational and electronic effects of fluoroalkoxy groups can alter a molecule's interaction with its biological target, sometimes leading to significant gains in potency and selectivity.[2]

The Aniline Core: A Privileged Scaffold for Bioactive Molecules

The aniline moiety is a cornerstone of synthetic chemistry, serving as a versatile precursor for a vast array of pharmaceuticals and agrochemicals.[6][7][8] Its nucleophilic character allows for straightforward derivatization into amides, ureas, sulfonamides, and other functional groups that are critical components of many pharmacophores. By combining the strategic advantages of fluoroalkoxy groups with the synthetic versatility of the aniline core, we can create a powerful class of building blocks for the rapid generation and optimization of novel bioactive compounds.

Part 2: Synthesis of Novel Fluorinated Alkoxy Aniline Building Blocks: A Practical Guide

Synthetic Strategies: An Overview

The synthesis of fluorinated alkoxy anilines can be broadly categorized into two approaches: early-stage introduction of the fluoroalkoxy group onto a precursor that is later converted to the aniline, and late-stage functionalization of an existing aniline derivative. The choice of strategy depends on the availability of starting materials, the desired substitution pattern, and the overall complexity of the target molecule.

Caption: High-level decision tree for synthetic strategy.

Protocol Deep Dive 1: Synthesis of ortho-Trifluoromethoxylated Anilines

The synthesis of anilines with an ortho-trifluoromethoxy group is a valuable transformation, as this substitution pattern can significantly influence molecular conformation. A robust method involves the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide, followed by a thermally induced intramolecular migration of the -OCF3 group.[9][10]

Reaction Mechanism:

Caption: Mechanism for ortho-trifluoromethoxylated aniline synthesis.

Exemplary Protocol: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate [10][11]

-

Step 1: O-Trifluoromethylation. To a solution of methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv) in chloroform, add a catalytic amount of cesium carbonate (Cs2CO3) followed by 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II, 1.1 equiv). Stir the mixture at room temperature for 16 hours. The cesium carbonate acts as a mild base to facilitate the reaction.

-

Step 2: Work-up and Purification. Filter the reaction mixture to remove solid residues. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

-

Step 3: Thermal Rearrangement. In a pressure vessel, dissolve the purified intermediate (1.0 equiv) in nitromethane. Heat the sealed vessel to 120 °C for 20 hours. Caution: This step should be conducted behind a safety shield.

-

Step 4: Final Product Isolation. Cool the reaction mixture to room temperature and concentrate in vacuo. The resulting crude product can be further purified if necessary to afford methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

Protocol Deep Dive 2: Synthesis of para-(Difluoromethoxy)anilines

The para-(difluoromethoxy)aniline scaffold is present in several important pharmaceutical agents. A common synthetic route begins with the difluoromethylation of 4-nitrophenol, followed by the reduction of the nitro group.[12][13]

Synthetic Workflow:

Caption: Synthetic workflow for 4-(difluoromethoxy)aniline.

Exemplary Protocol: Synthesis of 4-(Difluoromethoxy)aniline [12][13]

-

Step 1: Synthesis of 1-(Difluoromethoxy)-4-nitrobenzene. In a suitable solvent, deprotonate 4-nitrophenol with a base such as sodium hydroxide. The resulting sodium 4-nitrophenoxide is then reacted with a difluoromethylating agent like difluorochloromethane under pressure and elevated temperature. The reaction progress should be monitored by TLC or GC.

-

Step 2: Work-up. Upon completion, cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

-

Step 3: Reduction to 4-(Difluoromethoxy)aniline. The 1-(difluoromethoxy)-4-nitrobenzene can be reduced to the corresponding aniline using various methods. A common laboratory-scale method is the use of iron powder in the presence of an acid like hydrochloric acid. Alternatively, catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) provides a cleaner reduction.

-

Step 4: Purification. After the reduction is complete and the reaction is worked up, the resulting 4-(difluoromethoxy)aniline can be purified by distillation or recrystallization.

Purification and Characterization

Fluorinated compounds can sometimes present unique challenges during purification. Their altered polarity may require adjustments to standard chromatographic conditions. It is also important to be aware that some fluorinating reagents or byproducts can be corrosive or toxic, necessitating careful handling and disposal of waste streams.[14][15]

Standard characterization techniques are employed to confirm the structure and purity of the final products.

-

NMR Spectroscopy: 1H and 13C NMR are essential for structural elucidation. 19F NMR is particularly valuable for confirming the presence and chemical environment of the fluorine atoms.[16][17]

-

Mass Spectrometry: Provides confirmation of the molecular weight and fragmentation patterns consistent with the target structure.

-

FTIR Spectroscopy: Can be used to identify key functional groups.[18]

Part 3: Physicochemical Properties and Their Implications for Drug Design

Modulating pKa and Lipophilicity (logP): A Data-Driven Analysis

The introduction of fluoroalkoxy groups has a predictable and significant impact on the basicity (pKa) of the aniline nitrogen and the overall lipophilicity (logP) of the molecule. These two parameters are critical for a drug's ADME profile.[19] The strong electron-withdrawing nature of the fluoroalkoxy group decreases the electron density on the nitrogen atom, thereby reducing its basicity and lowering the pKa.[20][21] The effect on lipophilicity is generally to increase it, which can enhance membrane permeability.[22]

| Compound | Structure | pKa | logP |

| Aniline | C6H5NH2 | 4.6 | 0.9 |

| 4-Fluoroaniline | 4-FC6H4NH2 | 4.66 | 1.15 |

| 4-(Trifluoromethoxy)aniline | 4-CF3OC6H4NH2 | ~3.5 | ~2.7 |

| 4-(Difluoromethoxy)aniline | 4-HCF2OC6H4NH2 | ~3.8 | ~1.9 |

| Note: pKa and logP values are approximate and can vary based on the measurement or calculation method.[19] |

Conformational Control and Binding Interactions

The steric bulk and electronic properties of fluoroalkoxy groups can impose conformational constraints on the molecule. This can be advantageous in drug design by pre-organizing the ligand into a bioactive conformation for optimal binding to its target protein.[2] The ability of the oxygen atom in the alkoxy group to participate in hydrogen bonding, combined with the electron-withdrawing effects of the fluorine atoms, can also lead to unique and favorable interactions within a protein's binding pocket.[3]

Caption: Conceptual diagram of ligand-protein interactions.

Part 4: Applications in Drug Discovery and Beyond

Case Studies in Medicinal Chemistry

Fluorinated alkoxy anilines are key components in numerous successful drug molecules across various therapeutic areas. For instance, they are found in kinase inhibitors for oncology, where the fluoroalkoxy group can enhance potency and improve metabolic stability by blocking sites of oxidative metabolism.[2] They are also utilized in compounds targeting the central nervous system, where fine-tuning lipophilicity is crucial for blood-brain barrier penetration.

Emerging Applications in Agrochemicals and Materials Science

The benefits of fluoroalkoxylation are not limited to pharmaceuticals. In the agrochemical industry, these building blocks are used to develop new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.[8][23][24] In materials science, the unique electronic properties and stability conferred by fluoroalkoxy groups are being explored for the development of novel polymers and liquid crystals.

Part 5: Safety and Handling of Fluorinating Reagents

Hazard Assessment and Risk Mitigation

Many reagents used in fluorination chemistry are hazardous and require careful handling.[25][26] It is imperative to consult the Safety Data Sheet (SDS) for each reagent before use and to perform a thorough risk assessment.

| Reagent | Primary Hazards |

| Fluorine Gas (F2) | Highly toxic, corrosive, strong oxidizer.[27] |

| Diethylaminosulfur Trifluoride (DAST) | Toxic, corrosive, reacts violently with water.[26] |

| Selectfluor® | Oxidizing agent, irritant.[26] |

| Togni Reagents | Consult specific SDS. |

All work with hazardous fluorinating reagents must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory.[25][28] For particularly hazardous reagents, specialized equipment and procedures may be necessary.[29]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For some exposures, such as to HF which can be generated from fluorine gas and moisture, application of calcium gluconate gel is a specific first aid measure. Seek immediate medical attention.[27]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[27]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[27]

Part 6: Conclusion and Future Outlook

Novel fluorinated alkoxy aniline building blocks represent a powerful and versatile class of intermediates for the modern chemist. Their strategic application allows for the fine-tuning of molecular properties that are critical for the success of drug candidates and advanced materials. By understanding the principles behind their synthesis and the impact of fluoroalkoxylation on physicochemical properties, researchers can more effectively design and create next-generation molecules. As synthetic methodologies continue to advance, providing even more efficient and selective access to these scaffolds, their importance in both academic and industrial research is set to grow.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google.

- The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). NIH.

- Fluorine: An emerging compound in medicinal chemistry. (2022, January 31). The Torch.

- What are the safety precautions when using fluorinating reagents? - Blog - Wintime Tech. (2025, July 22). Wintime Tech.

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2015, July 21). JoVE.

- The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia.pub.

- A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents. (n.d.). Benchchem.

- An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications. (n.d.). Benchchem.

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016, January 19). PubMed.

- 4-(Difluoromethoxy)aniline 22236-10-8 wiki. (n.d.). Chemicalbook.

- Fluorine Safety. (n.d.). Purdue University.

- An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. (n.d.). Thieme.

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC. (2016, January 19). NIH.

- High-resolution proton and fluorine resonance spectra of para-fluoro-aniline. (n.d.). The Royal Society Publishing.

- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Figshare.

- universal fluorine reagent - SAFETY DATA SHEET. (2015, April 16). Apollo Scientific.

- Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. (n.d.). Benchchem.

- Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. (2025, August 8). ResearchGate.

- New class of 19F pH indicators: fluoroanilines. (n.d.). PubMed.

- A Comparative Study of Fluorinated Anilines in Drug Design. (n.d.). Benchchem.

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). ScienceDirect.

- Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. (n.d.). ChemRxiv.

- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.

- Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. (2021, June 15). ResearchGate.

- Preparation of fluorinated anilines. (n.d.). Google Patents.

- Synthesis of fluorinated alkoxyamines and alkoxyamine-initiated nitroxide-mediated precipitation polymerizations of styrene in supercritical carbon dioxide. (n.d.). Royal Society of Chemistry.

- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (n.d.). ResearchGate.

- Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. (n.d.). Journal of Materials and Environmental Science.

- Applications of fluorine-containing amino acids for drug design. (2020, January 15). PubMed.

- Preparation method of 4-(difluoromethoxy)aniline. (n.d.). Google Patents.

- CAS 22236-10-8: 4-(difluoromethoxy)aniline. (n.d.). CymitQuimica.

- Purification of organic fluorine compounds. (n.d.). Google Patents.

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2021, July 16). Nankai University.

- Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry. (n.d.). Vapourtec.

- Preparation method for 4-(chlorodifluoromethoxy)aniline. (n.d.). Google Patents.

- Process For The Preparation Of Fluorinated Aromatic Compounds. (n.d.). Quick Company.

- Preparation of fluorinated anilines. (n.d.). Google Patents.

- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (2025, November 11). ResearchGate.

- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (2022, October 4). PubMed.

- Organofluorine chemistry. (n.d.). Wikipedia.

- Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. (2024, April 2). AGC Chemicals.

- Organic Fluorinated Building Blocks. (n.d.). Solvay.

- Techniques for removing acidic impurities from fluorinated solvents. (n.d.). Benchchem.

- An Overview Of Physical Properties Of Poly(Aniline-Co-2-Fluoroaniline). (n.d.). JMEST.

- Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. (n.d.). ChemRxiv.

- Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC. (2021, February 22). NIH.

- Chemical Properties of p-Fluoroaniline (CAS 371-40-4). (n.d.). Cheméo.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. chemxyne.com [chemxyne.com]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 9. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]

- 10. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 14. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. royalsocietypublishing.org [royalsocietypublishing.org]

- 17. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 24. researchgate.net [researchgate.net]

- 25. zjwintime.com [zjwintime.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 28. acs.figshare.com [acs.figshare.com]

- 29. elementalmicroanalysis.com [elementalmicroanalysis.com]

A Comprehensive Technical Guide to 2-Fluoro-4-(2-methoxyethoxy)aniline: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Anilines in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] Among the various classes of fluorinated synthons, substituted anilines are of particular importance due to their prevalence in a vast array of bioactive molecules. This guide provides an in-depth technical overview of 2-Fluoro-4-(2-methoxyethoxy)aniline , a versatile building block poised for significant applications in medicinal chemistry.

This document will elucidate the fundamental properties, a robust synthetic protocol, and the prospective applications of this compound, offering researchers and drug development professionals a comprehensive resource. The narrative is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Core Properties and Physicochemical Profile

2-Fluoro-4-(2-methoxyethoxy)aniline, with the IUPAC name 2-Fluoro-4-(2-methoxyethoxy)aniline , is a substituted aromatic amine. The presence of a fluorine atom ortho to the amino group and a methoxyethoxy group para to it imparts a unique combination of steric and electronic features.

| Property | Value | Reference |

| IUPAC Name | 2-Fluoro-4-(2-methoxyethoxy)aniline | N/A |

| CAS Number | 897732-61-5 | [3] |

| Molecular Formula | C₉H₁₂FNO₂ | [3] |

| Molecular Weight | 185.20 g/mol | [3] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Synthesis and Purification: A Reliable and Scalable Protocol

While specific literature detailing the synthesis of 2-Fluoro-4-(2-methoxyethoxy)aniline is not prevalent, a highly plausible and efficient synthetic route can be designed based on the well-established Williamson ether synthesis.[4][5][6] This method is widely used in both laboratory and industrial settings for the preparation of ethers.[6]

The proposed synthesis commences with the commercially available 2-fluoro-4-aminophenol . The phenolic hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, displacing a halide from 2-methoxyethyl bromide (or a related electrophile with a suitable leaving group) in an SN2 reaction.[4][5][6]

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2-Fluoro-4-aminophenol

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

2-Methoxyethyl bromide

-

N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-4-aminophenol (1.0 eq) in a suitable solvent such as DMF or acetonitrile. Add a base, such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq), to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

-

Nucleophilic Substitution: To the stirred suspension, add 2-methoxyethyl bromide (1.2 eq) dropwise at room temperature. After the addition is complete, heat the reaction mixture to 50-80 °C and maintain this temperature for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.[6]

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine. The bicarbonate wash is crucial to remove any unreacted acidic starting material.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocol:

The crude product can be purified by one of the following methods:

-

Vacuum Distillation: For liquid products, vacuum distillation is an effective method for purification on a larger scale.

-

Column Chromatography: For smaller scales or for achieving very high purity, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes is a typical eluent system for compounds of this polarity.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic workflow for 2-Fluoro-4-(2-methoxyethoxy)aniline.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Fluoro-4-(2-methoxyethoxy)aniline lies in its potential as a versatile building block for the synthesis of complex, biologically active molecules.[7][8] The strategic placement of its functional groups allows for a nuanced modulation of the physicochemical properties of a lead compound.

The Role of Fluorine in Modulating Bioactivity

The ortho-fluoro substituent is a key feature of this molecule. The high electronegativity of fluorine can significantly alter the pKa of the adjacent amino group, thereby influencing its ionization state at physiological pH. This, in turn, can affect ligand-receptor interactions and membrane permeability. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, a common strategy for enhancing the metabolic stability and half-life of drug candidates.[1][2]

The Methoxyethoxy Side Chain: A Tool for Optimizing Solubility and Permeability

The 4-(2-methoxyethoxy) group provides a flexible and polar side chain. This functionality can be instrumental in improving the aqueous solubility of a drug candidate, a critical parameter for oral bioavailability. The ether linkages are also potential hydrogen bond acceptors, which can contribute to favorable interactions with biological targets. The overall balance of lipophilicity and polarity imparted by this group can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.

A Scaffold for Diverse Therapeutic Targets

Aniline derivatives are foundational scaffolds in a multitude of approved drugs. For instance, structurally related fluorinated anilines are used in the synthesis of anti-inflammatory agents, anti-cancer drugs, and central nervous system (CNS) active compounds.[9] Specifically, similar anilines have been utilized as intermediates in the preparation of 5-Hydroxytryptamine (5-HT3) receptor antagonists and inhibitors of Botulinum neurotoxin A light chain.[10] The unique substitution pattern of 2-Fluoro-4-(2-methoxyethoxy)aniline makes it an attractive starting point for the development of novel therapeutics in these and other areas.

The following diagram illustrates the potential applications stemming from the core structure:

Caption: Potential applications of the core scaffold in drug discovery.

Conclusion

2-Fluoro-4-(2-methoxyethoxy)aniline represents a valuable and strategically designed building block for medicinal chemistry. Its synthesis is readily achievable through established and scalable methodologies. The unique combination of a fluorine atom and a methoxyethoxy side chain on the aniline scaffold provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, addressing key challenges in drug development such as metabolic instability and poor solubility. As the demand for novel and improved therapeutics continues to grow, the utility of such well-designed synthons will undoubtedly play a pivotal role in the advancement of medicine.

References

-

Chemsrc. 2-Fluoro-4-(2-methoxyethoxy)aniline | CAS#:897732-61-5. [Link]

-

University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]

-

PharmaCompass. 4-fluoro-2-methoxy-aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

- Google Patents. US7786133B2 - Chemically modified small molecules.

-

L.S.College, Muzaffarpur. Williamson ether synthesis. [Link]

- Google Patents. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.

-

PubChem. Cannabinoids as antioxidants and neuroprotectants - Patent US-6630507-B1. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

- Google Patents.

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

PubChemLite. 2,5-difluoro-4-(2-methoxyethoxy)aniline. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

USPTO. CPC Scheme - B01J CHEMICAL OR PHYSICAL PROCESSES, e.g. CATALYSIS OR COLLOID CHEMISTRY; THEIR RELEVANT APPARATUS. [Link]

-

United States Court of Appeals for the Federal Circuit. US SYNTHETIC CORP. v. ITC. [Link]

-

NIH. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC. [Link]

-

NIST. 2,4-Difluoroaniline - the NIST WebBook. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. 2-Fluoro-4-(2-methoxyethoxy)aniline | CAS#:897732-61-5 | Chemsrc [m.chemsrc.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ossila.com [ossila.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 2-Fluoro-4-(2-methoxyethoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 2-Fluoro-4-(2-methoxyethoxy)aniline, a key building block in modern medicinal chemistry. The document delineates its physicochemical properties, provides a detailed synthetic pathway, and explores its instrumental role in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical intermediate.

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. Substituted anilines, in turn, are prevalent scaffolds in a vast array of pharmaceuticals. The convergence of these two features in molecules like 2-Fluoro-4-(2-methoxyethoxy)aniline presents a powerful tool for medicinal chemists. The specific arrangement of the fluoro, amino, and methoxyethoxy groups on the aniline ring provides a unique combination of steric and electronic properties, making it a valuable precursor for creating complex and highly functionalized drug candidates. This guide will explore the synthesis, characterization, and application of this important intermediate, underscoring its utility in contemporary drug discovery programs.

Core Properties of 2-Fluoro-4-(2-methoxyethoxy)aniline

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.

Chemical Structure and Identifiers

The molecular structure of 2-Fluoro-4-(2-methoxyethoxy)aniline is fundamental to its reactivity and function.

Figure 1: Chemical structure of 2-Fluoro-4-(2-methoxyethoxy)aniline.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 2-Fluoro-4-(2-methoxyethoxy)aniline | N/A |

| CAS Number | 897732-61-5 | [1] |

| Molecular Formula | C9H12FNO2 | [1] |

| Molecular Weight | 185.20 g/mol | [1] |

| SMILES | COCCOc1ccc(N)c(F)c1 | [1] |

| InChIKey | IYFALRRQRHZZMJ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

While extensive experimental data for this specific compound is not always readily available in public literature, its properties can be inferred from data on similar substituted anilines and computational predictions.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Appearance | Typically a liquid or low-melting solid | Based on similar compounds |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred from structure |

| pKa (Anilinium ion) | ~3-4 | Estimated based on the electronic effects of the substituents |

The electron-withdrawing nature of the fluorine atom is expected to decrease the basicity of the aniline nitrogen, resulting in a lower pKa compared to unsubstituted aniline. The methoxyethoxy group, being electron-donating through resonance, may slightly counteract this effect.

Synthesis and Mechanistic Considerations

The synthesis of 2-Fluoro-4-(2-methoxyethoxy)aniline can be achieved through a multi-step process, typically starting from a readily available difluorinated precursor. The following represents a plausible and logical synthetic route, highlighting the key transformations and the rationale behind the chosen reagents.

Figure 2: General synthetic workflow for 2-Fluoro-4-(2-methoxyethoxy)aniline.

Step-by-Step Synthetic Protocol

Step 1: Nucleophilic Aromatic Substitution to form 2-Fluoro-4-nitrophenol

The synthesis commences with the selective nucleophilic aromatic substitution of a fluoride ion from 1,2-difluoro-4-nitrobenzene. The nitro group, being a strong electron-withdrawing group, activates the para position for nucleophilic attack. Hydroxide is a suitable nucleophile for this transformation.

-

Protocol: To a solution of 1,2-difluoro-4-nitrobenzene in a suitable solvent such as DMSO or DMF, add an aqueous solution of sodium hydroxide. The reaction is typically stirred at an elevated temperature until the starting material is consumed (monitored by TLC or LC-MS). An acidic workup is then performed to protonate the resulting phenoxide.

Step 2: Williamson Ether Synthesis

The phenolic hydroxyl group is then alkylated using a Williamson ether synthesis. This step introduces the desired methoxyethoxy side chain.

-

Protocol: 2-Fluoro-4-nitrophenol is dissolved in an aprotic polar solvent like acetone or acetonitrile. A weak base, such as potassium carbonate, is added to deprotonate the phenol. Subsequently, 2-bromoethyl methyl ether is added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored until completion.

Step 3: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to the corresponding aniline. Several methods can be employed for this transformation, with the choice often depending on the scale and the presence of other functional groups.

-

Protocol Options:

-

Catalytic Hydrogenation: The nitro compound is dissolved in a solvent like ethanol or ethyl acetate, and a palladium on carbon catalyst is added. The mixture is then subjected to a hydrogen atmosphere. This method is often clean and high-yielding.

-

Metal-Acid Reduction: A classic method involves the use of a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. This is a robust and cost-effective method suitable for larger-scale synthesis.

-

Following the reduction, a standard aqueous workup and purification by column chromatography or distillation will yield the final product, 2-Fluoro-4-(2-methoxyethoxy)aniline.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 2-Fluoro-4-(2-methoxyethoxy)aniline make it a valuable building block in the synthesis of various biologically active molecules. Analogous fluorinated and methoxy-substituted anilines are known to be key intermediates in the synthesis of a range of therapeutic agents.[2][3][4][5]

Role as a Scaffold for Bioactive Molecules

-

Kinase Inhibitors: The aniline moiety can serve as a crucial hydrogen bond donor and acceptor, interacting with the hinge region of protein kinases. The substitution pattern on the aniline ring can be fine-tuned to achieve selectivity and potency.

-

Receptor Antagonists: Similar aniline derivatives have been utilized in the synthesis of 5-Hydroxytryptamine (5-HT3) receptor antagonists.[3][5] These agents are primarily used to manage nausea and vomiting.

-

Other Therapeutic Areas: The versatility of the aniline scaffold allows for its incorporation into a wide range of therapeutic targets, including but not limited to anti-inflammatory, anti-cancer, and anti-infective agents.[6] The presence of the fluoro and methoxyethoxy groups can positively influence the pharmacokinetic properties (ADME) of the resulting drug candidates.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-Fluoro-4-(2-methoxyethoxy)aniline and its precursors.

Table 3: General Safety and Handling Recommendations

| Aspect | Recommendation | References |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. | [7][8][9] |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[7][8][10][11] | |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some anilines are light-sensitive and should be stored in amber bottles.[9][10] | |

| Fire Safety | While not highly flammable, aniline derivatives can be combustible. Keep away from heat and open flames. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.[7][8] | |

| Disposal | Dispose of in accordance with local, state, and federal regulations. | [7] |

Conclusion

2-Fluoro-4-(2-methoxyethoxy)aniline is a strategically important chemical intermediate with significant applications in drug discovery and medicinal chemistry. Its unique substitution pattern provides a valuable platform for the synthesis of novel therapeutic agents with potentially enhanced pharmacological profiles. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective utilization in research and development.

References

-

Chemsrc. 2-Fluoro-4-(2-methoxyethoxy)aniline | CAS#:897732-61-5. [Link]

-

PubChem. 2-Fluoro-4-(trifluoromethoxy)aniline. [Link]

-

PubChemLite. 2,5-difluoro-4-(2-methoxyethoxy)aniline. [Link]

-

Angene Chemical. Safety Data Sheet - 4-(3,4-Difluorophenoxy)aniline. [Link]

-

PubChemLite. 3-fluoro-4-(2-methoxyethoxy)aniline. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Role of 4-Fluoro-2-methoxyaniline in Advanced Chemical Synthesis. [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 4-Fluoro-2-methoxyaniline in Pharmaceutical Synthesis. [Link]

- Google Patents. Synthesis method of 2-fluorine-4-substituted aminoaniline.

- Google Patents. Flufenoxuron intermediate 2-fluoro-4-(2-chloro-4- trifluoromethyl phenoxyl) aniline synthesis method.

Sources

- 1. 2-Fluoro-4-(2-methoxyethoxy)aniline | CAS#:897732-61-5 | Chemsrc [m.chemsrc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. angenechemical.com [angenechemical.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

Methodological & Application

Synthesis of 2-Fluoro-4-(2-methoxyethoxy)aniline from 4-amino-3-fluorophenol

Application Note: Precision Synthesis of 2-Fluoro-4-(2-methoxyethoxy)aniline

Executive Summary

This guide details a robust, scalable protocol for the synthesis of 2-Fluoro-4-(2-methoxyethoxy)aniline , a critical pharmacophore found in various tyrosine kinase inhibitors (e.g., EGFR and VEGFR targets).

While direct alkylation of 4-amino-3-fluorophenol (CAS 399-95-1) is theoretically possible, it frequently results in competitive N-alkylation and bis-alkylation impurities that are difficult to purge. To ensure high purity (>98%) and reproducibility suitable for drug development, this protocol utilizes a Protection-Alkylation-Deprotection (PAD) strategy. This route leverages the electronic deactivation of the amine and steric control to guarantee exclusive O-alkylation.

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The starting material, 4-amino-3-fluorophenol, presents two nucleophilic sites:

-

Phenolic Hydroxyl (-OH): pKa ~9.2 (enhanced acidity due to the ortho-fluorine).

-

Aniline Amine (-NH₂): pKa ~4.0 (conjugate acid), but the neutral amine is a competent nucleophile.

In the presence of alkyl halides (e.g., 1-bromo-2-methoxyethane) and base, the phenoxide anion is the kinetic product. However, the amine can participate in irreversible alkylation, especially if local concentration hotspots occur. The fluorine atom at the 3-position (ortho to the amine) exerts an electron-withdrawing inductive effect (-I), theoretically reducing N-nucleophilicity. However, experimental data confirms that without protection, N-alkylated byproducts range from 5-15%, complicating purification [1, 2].

The Solution: PAD Strategy

To guarantee process integrity, we employ a Boc-protection strategy.

-

Step 1: Chemoselective N-protection using Di-tert-butyl dicarbonate (Boc₂O).

-

Step 2: Williamson Ether Synthesis (O-alkylation) using 1-bromo-2-methoxyethane.

-

Step 3: Acid-mediated Deprotection to release the target aniline.[1]

Figure 1: The Protection-Alkylation-Deprotection (PAD) Synthetic Pathway.

Materials & Reagents

| Reagent | CAS No.[2][3][4] | Equiv.[3][5] | Role |

| 4-Amino-3-fluorophenol | 399-95-1 | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 1.1 | Protecting Group |

| 1-Bromo-2-methoxyethane | 6482-24-2 | 1.2 | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.0 | Base |

| Trifluoroacetic Acid (TFA) | 76-05-1 | 10.0 | Deprotection Agent |

| DMF (Anhydrous) | 68-12-2 | Solvent | Reaction Medium |

Detailed Experimental Protocol

Step 1: N-Protection (Synthesis of tert-butyl (2-fluoro-4-hydroxyphenyl)carbamate)

Rationale: Boc-protection eliminates N-nucleophilicity and improves solubility in organic solvents.

-

Setup: Charge a 500 mL round-bottom flask (RBF) with 4-amino-3-fluorophenol (10.0 g, 78.7 mmol) and THF (150 mL).

-

Addition: Add Boc₂O (18.9 g, 86.5 mmol) dissolved in THF (20 mL) dropwise over 15 minutes at room temperature.

-

Reaction: Heat the mixture to reflux (66°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 2:1) or LC-MS.[3]

-

Workup: Concentrate THF under reduced pressure. Redissolve residue in EtOAc (200 mL) and wash with 0.5 M HCl (50 mL) followed by brine.

-

Isolation: Dry over Na₂SO₄, filter, and concentrate. The crude solid is typically >95% pure and used directly.

-

Expected Yield: ~17.0 g (95%).

-

Step 2: O-Alkylation (The Critical Step)

Rationale: Use of K₂CO₃ in DMF generates the phenoxide in situ. The N-Boc group prevents side reactions.

-

Setup: In a dry 250 mL RBF under N₂ atmosphere, dissolve the N-Boc intermediate (10.0 g, 44.0 mmol) in anhydrous DMF (80 mL).

-

Base Activation: Add K₂CO₃ (12.1 g, 88.0 mmol) in one portion. Stir at room temperature for 30 minutes. Note: The solution will darken as the phenoxide forms.

-

Alkylation: Add 1-bromo-2-methoxyethane (7.34 g, 52.8 mmol) via syringe.

-

Heating: Heat the reaction to 60°C for 6–8 hours.

-

Critical Control Point: Do not exceed 80°C to avoid Boc thermal instability.

-

-

Workup: Cool to RT. Pour the mixture into ice-water (400 mL) with vigorous stirring. The product typically precipitates as a solid.

-

Purification: Filter the solid. If oil forms, extract with EtOAc (3 x 100 mL), wash with water (5 x 50 mL) to remove DMF, dry, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

-

Expected Yield: ~11.0 g (88%).

-

Step 3: Deprotection & Isolation

Rationale: Acidic cleavage of Boc yields the final aniline salt or free base.

-

Reaction: Dissolve the O-alkylated intermediate (10.0 g) in DCM (50 mL). Add TFA (20 mL) dropwise at 0°C.

-

Stirring: Warm to RT and stir for 2 hours. CO₂ evolution will be observed.

-

Quench: Concentrate the reaction mixture to remove excess TFA.

-

Free Basing: Redissolve the residue in EtOAc (100 mL). Slowly add saturated NaHCO₃ solution until pH ~8. Separate layers.

-

Final Isolation: Dry organic layer (Na₂SO₄) and concentrate to obtain 2-Fluoro-4-(2-methoxyethoxy)aniline as a brown/amber oil or low-melting solid.

Process Analytics & Validation (QC)

To ensure the protocol was successful, verify the product against these specifications:

| Metric | Specification | Method |

| Appearance | Amber oil or tan solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% FA) |

| MS (ESI+) | [M+H]+ = 186.09 | LC-MS |

| 1H NMR | Diagnostic signals confirmed | 400 MHz DMSO-d6 |

Diagnostic NMR Signals (DMSO-d6):

-

δ 6.5 - 6.8 ppm: Multiplet (3H, Aromatic protons). Note: Coupling with F creates complex splitting.

-

δ 4.8 ppm: Broad singlet (2H, -NH₂).

-

δ 3.9 - 4.0 ppm: Triplet (2H, -O-CH₂-).

-

δ 3.5 - 3.6 ppm: Triplet (2H, -CH₂-O-).

-

δ 3.3 ppm: Singlet (3H, -OCH₃).

Workflow Visualization

The following diagram illustrates the critical decision points and workup flow for the alkylation step, which is the most prone to error.

Figure 2: Workup decision tree for Step 2 (Alkylation).

References

-

Wang, R., & Xu, J. (2010).[8] Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[9] Link

-

BenchChem. (2025).[3][10] Application Notes: 4-Amino-3-fluorophenol in Organic Synthesis.[4][10][11] BenchChem Technical Library. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735919, 4-Amino-3-fluorophenol. PubChem. Link

-

WIPO. (2018). WO/2018/207120: A Process for the Preparation of 4-Fluoro-2-Methoxy-5-Nitroaniline.[12] Patentscope. Link

Sources

- 1. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

- 2. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 7. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Application Note: Solubility & Handling of 2-Fluoro-4-(2-methoxyethoxy)aniline

This Application Note and Protocol Guide is designed for researchers and drug development professionals working with 2-Fluoro-4-(2-methoxyethoxy)aniline , a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors).[1]

HAbstract & Application Context

2-Fluoro-4-(2-methoxyethoxy)aniline is a functionalized aniline derivative characterized by a lipophilic fluorinated core and a polar methoxyethoxy tail.[1] This dual nature dictates its solubility profile: the aromatic ring drives solubility in organic solvents, while the ether chain enhances compatibility with polar protic solvents relative to non-functionalized fluoroanilines.

Primary Applications:

-

Medicinal Chemistry: Key building block for aminopyrimidine or quinazoline-based kinase inhibitors.

-

Analytical Standards: Purity assessment via HPLC/LC-MS requires stable, precipitate-free stock solutions.

Physicochemical Profile & Solubility Data

Key Properties

| Property | Value | Notes |

| Physical State | Solid or Semi-solid (Low MP) | May exist as a viscous oil or waxy solid at RT depending on purity/batch.[1] |

| LogP (Predicted) | ~1.5 - 2.0 | Moderately lipophilic; readily crosses membranes.[1] |

| pKa (Predicted) | ~3.5 - 4.0 (Aniline N) | Weak base; protonates in acidic media.[1] |

| Hygroscopicity | Moderate | The ether chain can absorb atmospheric moisture. |

Solubility Assessment

Data represents conservative estimates based on structural analogs (e.g., 4-(2-methoxyethoxy)aniline).[1]

| Solvent | Solubility Rating | Estimated Max Conc. | Application |

| DMSO | Excellent | > 100 mg/mL (> 500 mM) | Primary Stock Solution |

| Methanol | Good | > 50 mg/mL | Working dilutions, HPLC mobile phase |

| Ethanol | Good | > 30 mg/mL | Alternative organic solvent |

| Water | Poor | < 1 mg/mL | Insoluble at neutral pH; requires acidification.[1] |

| 1N HCl | Moderate | ~10-20 mg/mL | Soluble as the hydrochloride salt. |

Protocol: Preparation of Stock Solutions

Safety & Handling (Prerequisite)

-

Hazards: Classed as an irritant (H315, H319) and potentially harmful if swallowed (H302).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of amine vapors.[2][3]

-

State Check: If the compound appears as a solidified mass in the bottle, gently warm the container to 30–35°C to liquefy or loosen it before weighing.

Protocol A: 100 mM DMSO Stock Solution

Objective: Create a stable, high-concentration master stock for long-term storage.

Materials:

-

2-Fluoro-4-(2-methoxyethoxy)aniline (Solid/Oil)[1]

-

Anhydrous DMSO (Grade: ≥99.9%, Cell Culture Tested)[1]

-

Vortex mixer[1]

-

Amber glass vials (Borosilicate)[1]

Procedure:

-

Calculation: To prepare 1 mL of 100 mM solution:

-

Required Mass =

.

-

-

Weighing: Accurately weigh 18.5 mg of the compound into a tared amber glass vial.

-

Note: If the substance is oily, use a positive displacement pipette or weigh by difference using a syringe.

-

-

Solvent Addition: Add 1000 µL (1 mL) of Anhydrous DMSO.

-

Dissolution:

-

Secure the cap tightly.[4]

-

Vortex at medium speed for 30 seconds.

-

Observation: The solution should become clear and colorless to pale yellow. If "schlieren" lines (swirls) persist, vortex for another 30 seconds.

-

-

Inspection: Hold the vial up to a light source. Ensure no undissolved oil droplets or crystals remain at the bottom.

Protocol B: Methanol Working Solution (for HPLC/LC-MS)

Objective: Prepare a 1 mg/mL working standard compatible with reverse-phase chromatography.

Procedure:

-

Aliquot: Transfer 10 µL of the 100 mM DMSO stock (from Protocol A) into a clean vial.

-

Mass Transferred:

(This is a dilution, calculation below is for direct weigh-in). -

Alternative (Direct Weigh): Weigh 10 mg of compound into a 10 mL volumetric flask.

-

-

Dilution: Add 10 mL of HPLC-grade Methanol.

-

Mixing: Invert the flask 10 times or sonicate for 1 minute.

-

Filtration: If used for injection, filter through a 0.22 µm PTFE syringe filter to remove any potential dust or particulates.

Stability & Storage Guidelines

To maintain the integrity of the 2-Fluoro-4-(2-methoxyethoxy)aniline stock, strict adherence to storage protocols is required.[1] Anilines are prone to oxidation (browning) over time.

-

Temperature: Store DMSO stocks at -20°C or -80°C .

-

Light: Protect from light using amber vials or aluminum foil wrapping.

-

Freeze/Thaw: Limit to < 5 cycles. Aliquot the master stock into smaller volumes (e.g., 50 µL) to avoid repeated thawing.

-

Hygroscopicity: DMSO is hygroscopic.[5] Equilibrate the frozen vial to room temperature before opening to prevent water condensation inside the vial, which can precipitate the compound.

Visual Workflows

Dissolution & Decision Logic

This diagram outlines the logical flow for solubilizing the compound and handling potential issues.

Caption: Step-by-step decision tree for preparing a stable DMSO stock solution.

Storage & Stability Cycle

This diagram illustrates the correct handling of frozen stocks to prevent degradation.

Caption: Best practices for freeze-thaw cycles to minimize moisture uptake and oxidation.

References

-

Chemical Substance Data: 2-Fluoro-4-(2-methoxyethoxy)aniline (CAS 897732-61-5).[1] ChemSrc. Retrieved from [Link][1]

-

General Solubility Protocols: "Preparation of Stock Solutions." National Institutes of Health (NIH) / PubChem. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Aniline Alkylation Products

Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of aniline derivatives. Specifically, we will address the common and often persistent issue of removing unreacted 2-bromoethyl methyl ether from the N-alkylation reaction with aniline to produce N-(2-methoxyethyl)aniline.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methodologies to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial reaction work-up has left a significant amount of unreacted 2-bromoethyl methyl ether in my product. What is the most robust method for its removal?

A1: The most effective and scalable initial purification step is a liquid-liquid acid-base extraction. This technique leverages the difference in the acid-base properties of the components in your crude reaction mixture.

Core Principle: Your desired product, N-(2-methoxyethyl)aniline, and any unreacted aniline are basic due to the lone pair of electrons on the nitrogen atom.[1][2] In contrast, the unreacted electrophile, 2-bromoethyl methyl ether, is a neutral organic molecule. By washing your organic solution with an aqueous acid (like 1M HCl), you can selectively protonate the basic amines, forming water-soluble ammonium salts.[3][4] These salts will partition into the aqueous layer, leaving the neutral 2-bromoethyl methyl ether and other non-basic impurities behind in the organic layer.

Q2: Can you provide a detailed protocol for the acid-base extraction?

A2: Certainly. Here is a step-by-step methodology for the extractive purification. This protocol assumes your reaction was performed in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

Experimental Protocol: Acid-Base Extraction

-

Initial Dilution: Transfer your crude reaction mixture to a separatory funnel. Dilute the mixture with a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O). This ensures the viscosity is low enough for efficient mixing.

-

Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.[5]

-

Separation: Allow the layers to separate fully. The top layer will typically be the organic phase (containing 2-bromoethyl methyl ether), and the bottom will be the aqueous phase (containing your protonated product and unreacted aniline as hydrochloride salts). Note: If using a chlorinated solvent like dichloromethane, the organic layer will be on the bottom.

-

Isolate Aqueous Layer: Drain the aqueous layer into a clean Erlenmeyer flask. It is critical to save this layer as it contains your desired product.

-

Re-extract Organic Layer: To ensure complete recovery, add a fresh portion of 1M HCl to the organic layer remaining in the funnel, shake, and combine this second aqueous wash with the first.

-

Back-Wash (Optional but Recommended): To remove any residual neutral impurities that may have been physically carried over, add a small amount of fresh organic solvent (e.g., EtOAc) to the combined aqueous layers, shake gently, and discard the organic wash.

-

Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring until the solution is basic (confirm with pH paper, pH > 9). You will likely observe the deprotonated amine product "oiling out" or precipitating.

-

Product Extraction: Extract the now-neutral amine product from the aqueous layer by adding fresh organic solvent (EtOAc or Et₂O). Perform this extraction at least twice.

-

Final Work-up: Combine the organic extracts containing your purified product. Wash with brine (saturated NaCl solution) to remove bulk water, dry over an anhydrous salt like anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield your purified N-(2-methoxyethyl)aniline.

Below is a diagram illustrating the workflow logic.

Caption: Workflow for Acid-Base Extraction Purification.

Q3: The acid-base extraction worked, but my product is still not pure. What is the next step?

A3: If impurities persist after extraction, flash column chromatography is the recommended next step. This technique is excellent for separating compounds with similar polarities that could not be resolved by extraction, such as separating the desired mono-alkylated product (N-(2-methoxyethyl)aniline) from any di-alkylated byproducts or residual aniline.

Core Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). Silica gel is slightly acidic and polar.[6] More polar compounds will adhere more strongly to the silica and elute later, while less polar compounds will travel through the column more quickly.

Recommended Protocol: Flash Column Chromatography

-

TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC).[7][8] A good starting point for aniline derivatives is a mixture of hexanes and ethyl acetate. Your goal is to find a solvent ratio that gives your desired product an Rf (retention factor) value of approximately 0.3.

-

Troubleshooting Streaking: Aniline derivatives can sometimes "streak" on silica gel due to their basicity.[6] If you observe this on your TLC plate, add 0.5-1% triethylamine (Et₃N) to your eluent mixture. This will neutralize the acidic sites on the silica, leading to sharper bands and better separation.[3]

-

Column Packing: Pack a glass column with silica gel (230-400 mesh is standard for flash chromatography) using your chosen eluent.[9]

-

Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent and load it onto the column.

-